2-methyl-4-(3-nitrophenyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-(3-nitrophenyl)-1H-pyrrole is a heterocyclic organic compound that contains a pyrrole ring substituted with a methyl group at the 2-position and a nitrophenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(3-nitrophenyl)-1H-pyrrole typically involves the nitration of a suitable precursor. One common method is the nitration of 2-methylimidazole, which can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(3-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring and the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted pyrrole and nitrophenyl derivatives depending on the reagents used.
Scientific Research Applications
2-methyl-4-(3-nitrophenyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-4-(3-nitrophenyl)-1H-pyrrole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyrrole ring can also participate in binding interactions with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(3-nitrophenyl)-3-butyn-2-ol: A compound with a similar nitrophenyl group but different functional groups at other positions.
2-methyl-4(5)-nitroimidazole: Another nitro-substituted heterocycle with different ring structure and properties.
Uniqueness
2-methyl-4-(3-nitrophenyl)-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-methyl-4-(3-nitrophenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10N2O2/c1-8-5-10(7-12-8)9-3-2-4-11(6-9)13(14)15/h2-7,12H,1H3 |
InChI Key |
OZZVRAPZATVXPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.